4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine
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Overview
Description
4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a bromophenyl group and a sulfonylmethyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine typically involves the reaction of 4-bromobenzyl chloride with thioamide under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives of the compound.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromothioanisole
- 4-Bromoanisole
- 4-Bromobenzyl bromide
Uniqueness
4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a sulfonylmethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it valuable in various research applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S2/c11-7-1-3-9(4-2-7)17(14,15)6-8-5-16-10(12)13-8/h1-5H,6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXOENIWOMMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CSC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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